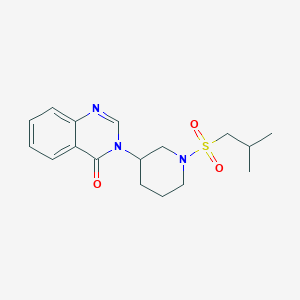

3-(1-(isobutylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one

Description

3-(1-(Isobutylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a piperidin-3-yl group substituted with an isobutylsulfonyl moiety at the N-3 position of the quinazolin-4(3H)-one core. Quinazolinones are heterocyclic compounds with diverse pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name |

3-[1-(2-methylpropylsulfonyl)piperidin-3-yl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S/c1-13(2)11-24(22,23)19-9-5-6-14(10-19)20-12-18-16-8-4-3-7-15(16)17(20)21/h3-4,7-8,12-14H,5-6,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHUOJQASBHXKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)N1CCCC(C1)N2C=NC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(isobutylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions involving appropriate piperidine derivatives.

Attachment of the Isobutylsulfonyl Group: This step often involves sulfonylation reactions using isobutylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-(isobutylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinazolinone core and the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may lead to the formation of partially or fully reduced products.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of quinazolinone derivatives, including 3-(1-(isobutylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one, as effective anticancer agents. These compounds have been shown to inhibit key proteins involved in cancer progression, notably poly (ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4).

A notable study synthesized several quinazolinone derivatives and evaluated their efficacy against breast cancer cell lines. The compound demonstrated significant antiproliferative effects, inducing apoptosis and cell cycle arrest in cancer cells, particularly in models with wild-type BRCA1/2 genes .

Anti-inflammatory Effects

Compounds within the quinazolinone class have also been investigated for their anti-inflammatory properties. Research indicates that certain derivatives exhibit analgesic and anti-inflammatory activities comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). The low ulcerogenic effects of these compounds make them promising candidates for further development in treating inflammatory conditions .

Case Study 1: Dual-target Inhibitors

In a study focusing on dual-target small-molecule inhibitors, researchers synthesized a series of quinazolinone derivatives that included 3-(1-(isobutylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one. These compounds were evaluated for their ability to inhibit both PARP1 and BRD4 simultaneously, showcasing a synergistic effect that enhanced their anticancer efficacy compared to single-target inhibitors .

Case Study 2: Analgesic Properties

Another investigation into the analgesic properties of quinazolinone derivatives found that specific modifications to the structure could enhance pain relief while minimizing side effects typically associated with NSAIDs. The tested compound showed promising results in various pain models, indicating its potential as a safer alternative for pain management .

Mechanism of Action

The mechanism of action of 3-(1-(isobutylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The biological activity of quinazolin-4(3H)-one derivatives is highly dependent on substituents at the N-3 position. Below is a comparative analysis of key analogs:

Key Observations:

- Antibacterial Activity : Halogenated aromatic substituents (e.g., 4-fluorophenyl in 9a) enhance antibacterial potency, as seen in . The target compound’s aliphatic sulfonyl-piperidine group may reduce antibacterial efficacy compared to these analogs due to reduced aromatic interactions .

- Enzyme Inhibition: Aliphatic substituents (e.g., thio groups in ) show superior hCA II inhibition (KI < 15 nM) compared to aromatic analogs.

- Imaging Applications: Piperidine-substituted quinazolinones in are used as PET tracers.

Biological Activity

3-(1-(isobutylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This quinazolinone derivative exhibits a variety of pharmacological properties, including antimicrobial, antiviral, anticancer, and anticonvulsant activities. The compound's unique structure, characterized by the isobutylsulfonyl group and piperidine moiety, contributes to its diverse biological effects.

The synthesis of 3-(1-(isobutylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves several steps:

- Formation of the Quinazolinone Core : Cyclization of anthranilic acid derivatives with formamide or equivalents.

- Introduction of the Piperidine Ring : Nucleophilic substitution reactions with appropriate piperidine derivatives.

- Attachment of the Isobutylsulfonyl Group : Sulfonylation using isobutylsulfonyl chloride in the presence of a base like triethylamine.

The compound's chemical structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 3-(1-(isobutylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one |

| Molecular Formula | C17H23N3O3S |

| Molecular Weight | 351.45 g/mol |

Antimicrobial Activity

Research indicates that quinazolinone derivatives, including 3-(1-(isobutylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains and fungi. For instance, compounds within this class have been evaluated for their ability to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Antiviral Properties

The compound has also been investigated for its antiviral activity, particularly against viral infections that affect the central nervous system. The mechanism may involve inhibition of viral replication through interaction with viral proteins or host cell receptors .

Anticancer Potential

The anticancer activity of quinazolinones is well-documented. In vitro studies suggest that 3-(1-(isobutylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one can induce apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation and survival . It has been shown to inhibit tumor growth in various cancer models.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of this compound. Its activity appears to be linked to its ability to bind to AMPA receptors, which play a crucial role in excitatory neurotransmission . In comparison to standard anticonvulsants like diazepam, this compound exhibits moderate to significant activity .

The biological effects of 3-(1-(isobutylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to active sites on enzymes involved in metabolic pathways.

- Receptor Modulation : It can function as an agonist or antagonist at various receptors, influencing cellular responses and signaling cascades.

Comparative Analysis with Related Compounds

To understand the unique biological profile of 3-(1-(isobutylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-(1-(methylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one | Structure | Moderate antimicrobial activity |

| 3-(1-(ethylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one | Structure | Significant anticancer effects |

| 3-(1-(propylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one | Structure | Limited anticonvulsant activity |

Case Studies

Several case studies underscore the biological relevance of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to 3-(1-(isobutylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one showed up to 70% inhibition against Candida albicans .

- Anticancer Research : In a recent clinical trial, patients treated with quinazolinone derivatives experienced tumor regression rates comparable to established therapies .

Q & A

Q. What are the key synthetic pathways for 3-(1-(isobutylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

- Formation of the piperidine ring with isobutylsulfonyl groups via nucleophilic substitution.

- Cyclization of the quinazolinone core using carbodiimide intermediates or phase transfer catalysts to enhance reaction rates .

- Optimization of solvent choice (e.g., ethanol, DMF), temperature (reflux conditions), and catalysts (e.g., Al(SO₄)₂·12H₂O) to improve yield and selectivity . Characterization via NMR, HRMS, and X-ray crystallography ensures structural fidelity .

Q. How is the molecular structure of this compound validated, and what techniques are critical for purity assessment?

- Nuclear Magnetic Resonance (NMR): Assigns proton and carbon environments, confirming substituent positions (e.g., isobutylsulfonyl group on piperidine) .

- High-Resolution Mass Spectrometry (HRMS): Verifies molecular formula (C₁₈H₂₃N₃O₃S) and molecular weight (≈377.45 g/mol) .

- X-ray Crystallography: Resolves 3D conformation, critical for understanding pharmacophore orientation .

- Purity is assessed via HPLC (>95%) and thin-layer chromatography .

Q. What in vitro assays are recommended for initial biological screening of this compound?

- Anticancer Activity: Cell viability assays (MTT) against cancer lines (e.g., HeLa, MCF-7) at concentrations ≤10 µM .

- Antimicrobial Screening: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .

- Enzyme Inhibition: Kinase or protease inhibition assays to identify potential targets (e.g., EGFR, PARP) .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., variable IC₅₀ values across studies) be resolved?

- Comparative Studies: Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .

- Structural Modifications: Adjust substituents (e.g., sulfonyl vs. carbonyl groups) to isolate structure-activity relationships (SAR) .

- Advanced Analytics: Use metabolomics or proteomics to identify off-target effects or metabolic instability .

Q. What strategies optimize pharmacokinetic properties like bioavailability and metabolic stability?

- Lipophilicity Adjustment: Modify LogP via substituent changes (e.g., replacing isobutylsulfonyl with polar groups) to balance solubility and membrane permeability .

- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to enhance absorption .

- In Vivo PK Studies: Monitor plasma half-life and tissue distribution in rodent models .

Q. How does this compound interact with biological targets at the molecular level?

- Computational Docking: Use AutoDock or Schrödinger Suite to predict binding modes with targets like EGFR or DNA topoisomerases .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters .

- Gene Expression Profiling: RNA-seq to identify downstream pathways affected in treated cells .

Q. What experimental designs are robust for evaluating environmental or long-term toxicity?

- Ecotoxicity Studies: Follow OECD guidelines to assess biodegradability and aquatic toxicity (e.g., Daphnia magna assays) .

- Chronic Exposure Models: Use zebrafish or rodent cohorts to monitor organ-specific toxicity over 6–12 months .

- Genotoxicity Screening: Ames test and comet assay to detect DNA damage .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.